[3-(tert-butyl)-2,3-dihydro-4H-1,4-benzoxazin-4-yl][3-(trifluoromethyl)phenyl]methanone
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Overview
Description
[3-(tert-butyl)-2,3-dihydro-4H-1,4-benzoxazin-4-yl][3-(trifluoromethyl)phenyl]methanone is a useful research compound. Its molecular formula is C20H20F3NO2 and its molecular weight is 363.38. The purity is usually 95%.
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Scientific Research Applications
Neuroprotective Activities
The compound falls within the class of 8-alkylamino-1,4-benzoxazines, which have demonstrated significant neuroprotective effects. For instance, specific derivatives have been shown to prevent the depletion of ATP levels caused by hypoxia in astrocytes and protect against brain damage in models mimicking cerebral palsy lesions (Largeron et al., 2001). These findings indicate potential applications in the treatment of neurodegenerative diseases and conditions involving oxidative stress and brain injury.
Chemical Synthesis and Characterization
The synthesis and properties of benzoxazine derivatives, including those with antioxidant activities, have been extensively studied. A convenient two-step one-pot electrochemical synthesis method for novel 8-amino-1,4-benzoxazine derivatives has been developed, showcasing the compound's utility in creating antioxidants through a streamlined process (Largeron & Fleury, 1998). These derivatives hold promise for applications in medicinal chemistry and materials science due to their anti-stress oxidative properties.
Materials Science Applications
The compound's structural motif is leveraged in creating materials with desirable photophysical properties. For example, research into blue thermally activated delayed fluorescent (TADF) emitters incorporating a bicarbazole donor moiety highlights the use of benzoxazine derivatives in advanced organic light-emitting diode (OLED) technologies (Kim, Choi, & Lee, 2016). Such materials are crucial for developing more efficient and durable OLED displays.
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors .
Mode of Action
It’s known that the trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . This group is often involved in trifluoromethylation of carbon-centered radical intermediates .
Biochemical Pathways
Indole derivatives, which share a similar structure, are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect a wide range of biochemical pathways.
Result of Action
The wide range of biological activities associated with indole derivatives suggests that they could have diverse molecular and cellular effects .
Action Environment
It’s worth noting that the trifluoromethyl group, which is part of the compound’s structure, plays an increasingly important role in pharmaceuticals, agrochemicals, and materials, suggesting that it may contribute to the compound’s stability and efficacy .
Properties
IUPAC Name |
(3-tert-butyl-2,3-dihydro-1,4-benzoxazin-4-yl)-[3-(trifluoromethyl)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F3NO2/c1-19(2,3)17-12-26-16-10-5-4-9-15(16)24(17)18(25)13-7-6-8-14(11-13)20(21,22)23/h4-11,17H,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDHJAHIHBZFVEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1COC2=CC=CC=C2N1C(=O)C3=CC(=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.